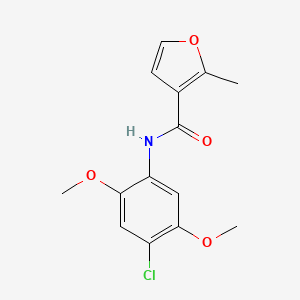![molecular formula C19H22ClN3O3 B5667821 (3aR*,6aR*)-2-acetyl-5-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5667821.png)
(3aR*,6aR*)-2-acetyl-5-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a complex organic molecule with potential significance in the fields of chemistry and pharmacology. The research and studies conducted on similar compounds provide insights into their synthesis, molecular structure, and properties, offering a foundation for understanding the compound .
Synthesis Analysis
The synthesis of related hexahydropyrrolo[2,3-b]indoles involves key steps such as aldol reactions, hydroxyl introductions, and reductive intramolecular ring-closure reactions, utilizing readily available chemical substrates and inexpensive reagents (Hong & Yao, 2010). These methodologies highlight the potential pathways for synthesizing the target compound by applying similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of pyrazole and pyridine derivatives, as studied through X-ray diffraction and density-functional-theory (DFT) calculations, reveals the importance of tautomeric forms and stability in the gas phase (Shen et al., 2012). Such detailed structural analyses are crucial for understanding the physical and chemical behavior of complex organic compounds, including the compound in focus.
Chemical Reactions and Properties
Research on similar compounds demonstrates the significance of diastereoisomeric and enantiomeric purity in intermediates used for synthesizing pharmacologically active molecules (Yu et al., 2012). These studies underline the chemical reactions the compound may undergo and its potential reactivity profile, which is essential for its application in medicinal chemistry.
Propiedades
IUPAC Name |
(3aR,6aR)-5-acetyl-2-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-11-14-4-3-5-15(20)17(14)21-16(11)8-22-6-13-7-23(12(2)24)10-19(13,9-22)18(25)26/h3-5,13,21H,6-10H2,1-2H3,(H,25,26)/t13-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILWPWLIAHJYTK-BFUOFWGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Cl)CN3CC4CN(CC4(C3)C(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=C1C=CC=C2Cl)CN3C[C@@H]4CN(C[C@@]4(C3)C(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5667740.png)
![N-(2-chlorophenyl)-N'-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5667747.png)
![(3S*,4S*)-1-[(5-chloro-3-phenyl-1H-indol-2-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5667750.png)
![N-[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]cyclohexanamine](/img/structure/B5667758.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5667764.png)
![3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5667768.png)
![ethyl (4-{[(4-fluorophenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5667771.png)
![N-(2-methoxyethyl)-3-[(1-naphthoylamino)methyl]piperidine-1-carboxamide](/img/structure/B5667777.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B5667788.png)
![5-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinazolin-4-amine](/img/structure/B5667794.png)
![2-[3-(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)phenoxy]acetamide](/img/structure/B5667795.png)
![1-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5667798.png)

